Purity and Chiral Specification: 1012341-50-2 vs. Generic Ethyl Ester Analog (CAS 149709-60-4)
In sacubitril synthesis, the (2R,4S) stereochemistry of CAS 1012341-50-2 must be strictly maintained. Industry standards for this intermediate specify a chemical purity of 99% and an enantiomeric excess (ee) of 99% [1]. In contrast, the closely related ethyl ester analog (CAS 149709-60-4) introduces an additional stereochemical center and is typically supplied as an impurity reference standard without a guaranteed ee specification [2]. Using the ester analog would require a separate hydrolysis step to yield the free acid, which not only reduces overall yield but also creates a new impurity profile that must be validated for ANDA submissions [3].
| Evidence Dimension | Purity and Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | Purity: 99%; ee: 99% |
| Comparator Or Baseline | Ethyl ester analog (CAS 149709-60-4): Purity specification not defined; supplied as an impurity standard |
| Quantified Difference | Target compound has a defined and stringent ee specification; comparator lacks defined chiral purity requirements |
| Conditions | Industry-standard quality specifications per Baidu Baike [1] and Veeprho product datasheet [2] |
Why This Matters
Procuring 1012341-50-2 with a documented 99% ee ensures downstream stereochemical integrity, avoiding costly analytical re-validation and potential batch rejection.
- [1] Baidu Baike. (2026). Industry Standard Specifications for CAS 1012341-50-2 (Purity 99%, ee 99%). View Source
- [2] Veeprho. (2024). Product Page for (2R,4S)-5-(biphenyl-4 yl)[(tertbutoxycarbonyl)amino]-2 methyl pentanoic acid ethyl ester (CAS 149709-60-4). View Source
- [3] ChemWhat. (n.d.). Sacubitril Impurity 8 (CAS 1012341-50-2) Use Cases. View Source
